molecular formula C11H12ClN3O3 B14585075 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 61166-16-3

1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14585075
CAS No.: 61166-16-3
M. Wt: 269.68 g/mol
InChI Key: HCAIAXAKYWCSIS-UHFFFAOYSA-N
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Description

1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an acetyl group, a nitrophenyl group, and an imidazolium core

Preparation Methods

The synthesis of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Introduction of the acetyl group: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride as reagents.

    Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the imidazolium salt:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding imidazole and phenyl derivatives.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other imidazolium salts and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials, including ionic liquids and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The imidazolium core can interact with nucleic acids and proteins, potentially disrupting their normal functions. These interactions can lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:

    1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazole: Lacks the imidazolium salt structure, which may affect its solubility and reactivity.

    1-Acetyl-3-(4-aminophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride: Contains an amino group instead of a nitro group, which can alter its chemical and biological properties.

    1-Benzyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61166-16-3

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

1-[3-(4-nitrophenyl)-1,2-dihydroimidazol-1-ium-1-yl]ethanone;chloride

InChI

InChI=1S/C11H11N3O3.ClH/c1-9(15)12-6-7-13(8-12)10-2-4-11(5-3-10)14(16)17;/h2-7H,8H2,1H3;1H

InChI Key

HCAIAXAKYWCSIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[NH+]1CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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